2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields . Another study reported the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrated how these compounds can be selectively elaborated along multiple growth vectors .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and functional groups. The pyrazolo[1,5-a]pyridine core is a fused ring system containing a pyrazole ring and a pyridine ring . The bromo, methoxy, and benzamide groups are likely to be attached at specific positions on this core.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For example, N-1 and N-2 can be accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Scientific Research Applications
Fluorescent Probes for Bioimaging
This compound has been identified as a strategic component for optical applications, particularly as a fluorescent probe . Its photophysical properties can be tuned, which is crucial for bioimaging applications. The presence of electron-donating groups enhances both absorption and emission behaviors, making it a valuable tool for studying the dynamics of intracellular processes.
Chemosensors
Due to its structural characteristics, this compound can serve as a chemosensor . The heteroatoms within its structure make it a potential chelating agent for ions, which is beneficial for detecting specific molecules or ions within biological or environmental samples.
Organic Light-Emitting Devices (OLEDs)
The compound’s solid-state emission intensities suggest its utility in the design of OLEDs . By selecting the appropriate structural modifications, it can be used to create materials that emit light efficiently, which is essential for the development of display and lighting technologies.
TRK Inhibitors for Cancer Therapy
Derivatives of this compound have been evaluated as TRK inhibitors, which are important in the treatment of cancers associated with the proliferation and differentiation of cells . These inhibitors can potentially be used to treat various types of cancer, including colorectal cancer and non-small cell lung cancer.
Photobleaching Performance
The compound exhibits good photobleaching performance, which is a desirable property for long-term imaging applications . This allows for continuous observation of biological samples without significant loss of fluorescence over time.
Solid-State Emitters
With the ability to emit light in the solid state, this compound can be used to design solid-state emitters . These are important for applications that require stable light sources, such as sensors and analytical devices.
Synthetic Methodology
The compound can be synthesized using simpler and greener methods compared to other fluorophores . This makes it an environmentally friendly option for various applications that require fluorescent materials.
Drug Design and Discovery
The compound’s derivatives have been used in drug design and discovery, particularly in the synthesis of small-molecule inhibitors . These inhibitors are crucial for targeting specific proteins or pathways involved in disease processes.
Safety and Hazards
While specific safety and hazard data for this compound is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, functionalization, and potential applications, particularly in the field of medicinal chemistry. Given the biological activity of similar compounds, it could be of interest to investigate the potential of this compound as a lead for the development of new drugs .
Mechanism of Action
Target of Action
The primary target of 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical process for cell division. Consequently, the cell cannot proceed to the next stages of the cell cycle, leading to cell cycle arrest .
Result of Action
The result of the action of 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is the significant inhibition of cell growth . It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within cells .
properties
IUPAC Name |
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-22-12-5-6-14(17)13(8-12)16(21)18-9-11-10-19-20-7-3-2-4-15(11)20/h2-8,10H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOBCMESDVJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.